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Introduction

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent pivotal in the

treatment of serious and invasive fungal infections, including invasive aspergillosis,

candidemia, and infections caused by Scedosporium and Fusarium species.[1][2][3] Its

mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol

14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of

the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis leads to altered membrane

permeability and ultimately inhibits fungal growth.[1][4][6][7]

Despite its efficacy, the clinical use of voriconazole is complicated by its low aqueous solubility,

non-linear pharmacokinetics, significant inter-individual variability, and potential for drug-drug

interactions and toxicity, including hepatotoxicity and neurotoxicity.[8][9][10] To overcome these

limitations, advanced drug delivery systems, such as liposomes and nanoparticles, have been

developed to improve the drug's pharmacokinetic profile, enhance its therapeutic efficacy, and

reduce its toxicity for in vivo applications.[9][10] These delivery systems can increase drug

solubility, provide controlled and sustained release, and potentially target the drug to the site of

infection.[9][10]
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Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both

hydrophilic and lipophilic drugs. For a hydrophobic drug like voriconazole, liposomal

encapsulation can enhance its solubility and stability in systemic circulation. Intravenous

administration of liposomal voriconazole has been shown to improve the drug's

pharmacokinetic profile and tissue distribution, leading to enhanced antifungal activity.[11][12]

Nanoparticle-Based Systems
Various nanoparticle-based systems have been explored for voriconazole delivery, including

solid lipid nanoparticles (SLNs) and polymeric nanoparticles. These systems offer advantages

such as high surface-to-volume ratio and the ability to be surface-modified for targeted delivery.

For instance, zein–pectin–hyaluronic acid nanoparticles have been developed to enhance the

oral bioavailability and reduce the toxicity of voriconazole.[13] Nanoparticle formulations have

been designed for various routes of administration, including parenteral, ocular, and topical,

demonstrating the versatility of this delivery approach.[9][10]
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Formulation
Type

Compositio
n

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

Liposomes

(LVCZ)

Phosphatidyl

choline,

Cholesterol

95.3 ± 1.27 - ~80 [11]

Zein-Pectin-

Hyaluronic

Acid

Nanoparticles

(ZPHA-VRC

NPs)

Zein, Pectin,

Hyaluronic

Acid

~192 -24 34 [13]

Chitosan

Nanoparticles

Chitosan,

Surfactants

(e.g., Tween

80, SLS),

Polymers

(e.g., PEG-

4000)

160 - 500 +38 to +45 - [14][15]

Proliposome

Dry Powder

for Inhalation

Phospholipon

90H,

Cholesterol,

Mannitol, L-

leucine

191.7 ± 0.049 - 72.94 ± 0.56 [16]

Albumin-

based

Nanoparticles

Human

Serum

Albumin

81.2 ± 1 - 69.7 ± 4.2 [17]

Table 2: Pharmacokinetic Parameters of Voriconazole
Formulations in Mice
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Formulati
on

Dose
(mg/kg)

Route
Cmax
(µg/mL)

AUC₀₋₂₄
(µg·h/mL)

Eliminati
on Half-
life (h)

Referenc
e

Free

Voriconazo

le

10 Oral 0.47 ± 0.10 0.72 ± 0.12 0.68 ± 0.04 [18]

Free

Voriconazo

le

20 Oral 1.67 ± 0.69 3.84 ± 1.70 1.14 ± 0.02 [18]

Free

Voriconazo

le

40 Oral 6.9 ± 2.40 27.2 ± 12.2 2.90 ± 0.12 [18]

Liposomal

Voriconazo

le (LVCZ)

- IV -

53.51 ±

11.12

(AUC/MIC

ratio)

- [11][12]

Commercia

l

Voriconazo

le

(VFEND®)

- IV -

21.51 ±

2.88

(AUC/MIC

ratio)

- [11][12]

Note: The pharmacokinetics of voriconazole are non-linear, with disproportionate increases in

Cmax and AUC with escalating doses.[18]

Table 3: In Vivo Efficacy of Voriconazole Formulations in
a Murine Candidiasis Model
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Formulation
Dosing
Regimen

Organism

Fungal Burden
Reduction
(log₁₀
CFU/kidney)
vs. Untreated

Reference

Free

Voriconazole
Varied oral doses Candida albicans

1.68 ± 0.21 to

2.50 ± 0.17
[18]

Liposomal

Voriconazole

(LVCZ)

- Candida albicans

Enhanced

antifungal activity

compared to free

drug

[11][12]

ZPHA-VRC NPs - Candida albicans

Improved

survival rates

and reduced

fungal burden

[13]

Experimental Protocols
Protocol 1: Preparation of Voriconazole-Loaded
Liposomes (Lipid Film Hydration Method)
This protocol is based on the method described by Veloso et al. (2018).[11]

Materials:

Voriconazole (VCZ)

Phosphatidylcholine (PC)

Cholesterol

Alpha-tocopherol

Chloroform

Purified water (Milli-Q or equivalent)
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Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Dissolve phosphatidylcholine, cholesterol, voriconazole, and alpha-tocopherol in chloroform

in a round-bottom flask. A suggested molar ratio is 1.0:0.5:0.11:0.05

(PC:cholesterol:VCZ:alpha-tocopherol).[11]

Attach the flask to a rotary evaporator.

Evaporate the chloroform under reduced pressure at 25°C and 200 rpm to form a thin lipid

film on the inner wall of the flask.[11]

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

Hydrate the lipid film with purified water to achieve the desired final concentration of

voriconazole (e.g., 2 mg/mL).[11] Agitate the flask gently until the lipid film is fully suspended,

forming a multilamellar vesicle suspension.

For size homogenization, subject the liposomal suspension to extrusion through

polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform multiple passes

(e.g., 10-15 cycles) to obtain a suspension of unilamellar vesicles with a narrow size

distribution.

Characterize the resulting liposomal voriconazole (LVCZ) for particle size, polydispersity

index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Efficacy Study in a Murine Model of
Systemic Candidiasis
This protocol is adapted from methodologies used in in vivo studies of antifungal agents.[11]

[18]
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Materials:

Male Balb/c mice (7-8 weeks old, 25-30 g)[11]

Candida albicans strain (e.g., ATCC 90028)[11]

Sabouraud Dextrose Agar/Broth

Saline solution (sterile, 0.9%)

Cyclophosphamide (for inducing neutropenia, if required by the model)

Voriconazole formulations (free drug and delivery system)

Sterile syringes and needles

Stomacher or tissue homogenizer

Incubator

Procedure:

Animal Acclimatization: House the mice for at least one week under standard laboratory

conditions with free access to food and water.[11] All animal procedures must be approved

by an Institutional Animal Care and Use Committee.

Induction of Immunosuppression (if applicable): To establish a robust infection, induce

neutropenia by intraperitoneal injection of cyclophosphamide prior to fungal challenge.

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Harvest yeast cells

and wash them with sterile saline. Adjust the cell suspension to the desired concentration

(e.g., 1 x 10⁶ CFU/mL) using a hemocytometer or spectrophotometer.

Infection: Infect mice via intravenous (lateral tail vein) injection of the C. albicans suspension

(e.g., 0.1 mL).

Treatment: At a specified time post-infection (e.g., 2 or 24 hours), administer the

voriconazole formulations (e.g., free drug, liposomal voriconazole, vehicle control) via the
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desired route (e.g., oral gavage, intravenous injection).

Efficacy Assessment: At a predetermined endpoint (e.g., 24 or 48 hours after treatment),

euthanize the mice.

Aseptically remove target organs (e.g., kidneys).

Weigh the organs and homogenize them in a known volume of sterile saline.

Prepare serial dilutions of the tissue homogenates and plate them onto Sabouraud Dextrose

Agar.

Data Analysis: Incubate the plates at 37°C for 24-48 hours and count the number of colonies

to determine the fungal burden (CFU/gram of tissue). Compare the fungal burden in treated

groups to the control group to assess the efficacy of the formulations.

Protocol 3: Pharmacokinetic Analysis in an Animal
Model
This protocol is based on pharmacokinetic studies of voriconazole in mice.[18]

Materials:

Infected or non-infected mice

Voriconazole formulations

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Acetonitrile and other HPLC-grade solvents

Internal standard

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC201151/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing: Administer a single dose of the voriconazole formulation to mice via the intended

route (e.g., oral, IV).

Blood Sampling: Collect blood samples (e.g., via retro-orbital plexus or tail vein) at multiple

time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma

samples at -80°C until analysis.

Sample Preparation for HPLC:

Thaw the plasma samples.

Perform a protein precipitation step by adding a solvent like acetonitrile, which also

contains an internal standard.

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis:

Inject the prepared samples into the HPLC system.

Separate voriconazole and the internal standard on a suitable column (e.g., C18).

Quantify the drug concentration based on the peak area relative to the internal standard,

using a standard curve prepared in drug-free plasma.

Pharmacokinetic Parameter Calculation: Use a non-compartmental or compartmental

analysis software to calculate key pharmacokinetic parameters from the plasma

concentration-time data, including Cmax, Tmax, AUC, and elimination half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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